molecular formula C13H15NO4 B14846158 5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid

5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid

Cat. No.: B14846158
M. Wt: 249.26 g/mol
InChI Key: YENMYNVKYQQAOL-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid is an organic compound with the molecular formula C13H15NO4 It is characterized by the presence of a cyclopropoxy group, a dimethylcarbamoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid typically involves multiple steps:

    Formation of the Cyclopropoxy Group: This can be achieved through the reaction of a suitable precursor with cyclopropyl bromide under basic conditions.

    Introduction of the Dimethylcarbamoyl Group: This step involves the reaction of the intermediate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Alcohols and amines can be formed.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The cyclopropoxy and dimethylcarbamoyl groups may interact with enzymes or receptors, leading to changes in their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid
  • 3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid
  • 4-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid

Uniqueness

5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of the cyclopropoxy group adds strain to the molecule, potentially affecting its chemical behavior and making it distinct from other similar compounds.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

5-cyclopropyloxy-2-(dimethylcarbamoyl)benzoic acid

InChI

InChI=1S/C13H15NO4/c1-14(2)12(15)10-6-5-9(18-8-3-4-8)7-11(10)13(16)17/h5-8H,3-4H2,1-2H3,(H,16,17)

InChI Key

YENMYNVKYQQAOL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)OC2CC2)C(=O)O

Origin of Product

United States

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